molecular formula C22H16ClNO3S B2593926 (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-45-1

(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2593926
CAS No.: 1114886-45-1
M. Wt: 409.88
InChI Key: QMNOLMLAUWTLDP-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex chemical compound known for its unique structure and properties. This compound is utilized in various scientific research fields, including drug development, material science, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves the reaction of thiophene-2-carbohydrazide with 4-chloro-4′-hydroxybenzophenone in anhydrous ethanol, with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for about 2 hours, then filtered and allowed to evaporate naturally .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)(4-hydroxyphenyl)methanone: Known for its antifungal and antibacterial activities.

    (4-chlorophenyl)(4-nitrophenyl)methanone: Exhibits significant antiviral properties.

    4-chloro-4′-methylbenzophenone: Used in the synthesis of various organic compounds.

Uniqueness

(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone stands out due to its unique benzothiazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for diverse scientific research applications, particularly in drug development and material science.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-6-12-18(13-7-15)24-14-21(22(25)16-8-10-17(23)11-9-16)28(26,27)20-5-3-2-4-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOLMLAUWTLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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